

## Application Notes and Protocols: Scale-up of ATX-0114 LNP Manufacturing Process

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of therapeutic small interfering RNA (siRNA) using lipid nanoparticles (LNPs) has shown significant promise in the treatment of various diseases. **ATX-0114** is an ionizable cationic lipid that has been utilized in the formulation of LNPs for potent siRNA delivery in vivo. A critical aspect of translating such therapies from the laboratory to clinical and commercial settings is the development of a robust and scalable manufacturing process. This document provides detailed protocols and application notes for the scale-up of the **ATX-0114** LNP manufacturing process, from a bench-scale to a larger production scale, while maintaining critical quality attributes.

The manufacturing process is centered around microfluidic mixing for LNP formation, a technique known for its precise control over particle characteristics, followed by tangential flow filtration (TFF) for purification and concentration, a method well-suited for scalable downstream processing.

#### I. LNP Formulation and Composition

The LNP formulation consists of four key lipid components, with **ATX-0114** being the ionizable lipid responsible for encapsulating the siRNA payload. The molar ratios of these lipids are critical for the stability, delivery efficiency, and overall performance of the LNPs.

Table 1: **ATX-0114** LNP Formulation Composition



| Component            | Molar Ratio (%) | Role in Formulation                                           |  |
|----------------------|-----------------|---------------------------------------------------------------|--|
| ATX-0114             | 50              | Ionizable cationic lipid for siRNA encapsulation and delivery |  |
| DSPC                 | 10              | Helper lipid for structural integrity                         |  |
| Cholesterol          | 38.5            | Stabilizes the nanoparticle structure                         |  |
| PEG-DMG (or similar) | 1.5             | Prevents aggregation and increases circulation time           |  |

#### **II. Experimental Protocols**

#### A. Bench-Scale Manufacturing (10 mL Volume)

This protocol describes the manufacturing of 10 mL of **ATX-0114** LNPs encapsulating siRNA, suitable for initial research and preclinical studies.

- 1. Preparation of Solutions:
- Lipid Stock Solution (in Ethanol):
  - Bring all lipids (ATX-0114, DSPC, Cholesterol, PEG-DMG) to room temperature.
  - Prepare individual stock solutions of each lipid in 100% ethanol.
  - Combine the lipid stock solutions in the molar ratios specified in Table 1 to create a final lipid mixture with a total lipid concentration of 12.5 mg/mL.
- siRNA Stock Solution (in Aqueous Buffer):
  - Dissolve the siRNA in a low pH buffer, such as 50 mM citrate buffer (pH 4.0), to a concentration of 0.2 mg/mL.
  - Ensure the siRNA is fully dissolved and the solution is clear.



#### 2. LNP Formation via Microfluidic Mixing:

- System: Utilize a microfluidic mixing system (e.g., NanoAssemblr® Benchtop).
- Parameters:
  - Set the total flow rate (TFR) to 12 mL/min.
  - Set the flow rate ratio (FRR) of the aqueous phase (siRNA) to the organic phase (lipids) to
     3:1.
  - Load the lipid solution and the siRNA solution into separate syringes.
  - Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.
  - Collect the resulting LNP solution.
- 3. Purification and Concentration via Tangential Flow Filtration (TFF):
- System: Use a lab-scale TFF system with a hollow fiber or flat sheet cassette membrane (e.g., 100 kDa MWCO).
- Protocol:
  - Dilute the collected LNP solution with the formulation buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
  - Concentrate the diluted LNP solution back to the initial volume.
  - Perform diafiltration against the formulation buffer for at least 6 volume exchanges to remove residual ethanol and exchange the buffer.
  - Concentrate the purified LNPs to the desired final concentration.
  - Sterile filter the final LNP formulation through a 0.22 μm filter.

### B. Scaled-Up Manufacturing (1 L Volume)

#### Methodological & Application





This protocol outlines the scaled-up manufacturing process for producing 1 L of **ATX-0114** LNPs, suitable for later-stage preclinical and clinical studies.

- 1. Preparation of Solutions:
- Prepare the lipid and siRNA solutions as described for the bench-scale, adjusting the volumes accordingly to produce 1 L of the final product.
- 2. LNP Formation via Scaled-Up Microfluidic Mixing:
- System: Employ a larger-scale microfluidic system (e.g., NanoAssemblr® Blaze) or a system with parallel microfluidic mixers.
- Parameters:
  - Increase the total flow rate (TFR) to 200 mL/min while maintaining the flow rate ratio (FRR) at 3:1. This ensures that the mixing conditions remain consistent with the bench-scale process.
  - The fundamental principle is to maintain the same fluid dynamics within the microfluidic channels to ensure consistent LNP formation.
  - Collect the 1 L of LNP solution.
- 3. Purification and Concentration via Scaled-Up TFF:
- System: Utilize a pilot- or process-scale TFF system with a larger membrane surface area (e.g., 100 kDa MWCO).
- Protocol:
  - Follow the same steps of dilution, concentration, and diafiltration as the bench-scale process.
  - The larger membrane area will accommodate the increased volume while maintaining appropriate transmembrane pressure and cross-flow rates to ensure efficient purification without compromising LNP integrity.



Concentrate the final LNP suspension to the target concentration and sterile filter.

## III. Data Presentation: Process Parameters and LNP Characteristics

The following tables summarize the key process parameters and expected critical quality attributes (CQAs) for both the bench-scale and scaled-up manufacturing processes. The data illustrates a successful scale-up where the physicochemical properties of the LNPs are maintained.

Table 2: Comparison of Manufacturing Process Parameters

| Parameter                            | Bench-Scale (10 mL)                 | Scaled-Up (1 L)                        |  |
|--------------------------------------|-------------------------------------|----------------------------------------|--|
| Microfluidic Mixing                  |                                     |                                        |  |
| Total Flow Rate (TFR)                | 12 mL/min                           | 200 mL/min                             |  |
| Flow Rate Ratio<br>(Aqueous:Organic) | 3:1                                 | 3:1                                    |  |
| Tangential Flow Filtration           |                                     |                                        |  |
| Membrane Type                        | Hollow Fiber or Flat Sheet Cassette | Hollow Fiber or Flat Sheet<br>Cassette |  |
| Membrane MWCO                        | 100 kDa                             | 100 kDa                                |  |
| Approximate Membrane Area            | 50 cm <sup>2</sup>                  | 0.1 m <sup>2</sup>                     |  |
| Processing Time<br>(Approximate)     | 1-2 hours 2-4 hours                 |                                        |  |

Table 3: Comparison of LNP Critical Quality Attributes (CQAs)



| Critical Quality<br>Attribute (CQA)   | Bench-Scale (10<br>mL) | Scaled-Up (1 L) | Acceptance<br>Criteria |
|---------------------------------------|------------------------|-----------------|------------------------|
| Particle Size (Z-average, nm)         | 85 ± 5                 | 87 ± 5          | 70 - 100 nm            |
| Polydispersity Index (PDI)            | < 0.15                 | < 0.15          | < 0.2                  |
| siRNA Encapsulation<br>Efficiency (%) | > 95%                  | > 95%           | > 90%                  |
| Final siRNA Concentration (mg/mL)     | 1.0                    | 1.0             | 0.9 - 1.1 mg/mL        |

# IV. Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the manufacturing workflow and the logic behind the scale-up process.





Click to download full resolution via product page

Caption: Overall workflow for the manufacturing of ATX-0114 LNPs.





Click to download full resolution via product page

Caption: Logic for scaling up the LNP manufacturing process.

 To cite this document: BenchChem. [Application Notes and Protocols: Scale-up of ATX-0114 LNP Manufacturing Process]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855821#scale-up-of-atx-0114-lnp-manufacturing-process]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com